molecular formula C9H16N2S B13290240 Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B13290240
M. Wt: 184.30 g/mol
InChI Key: DUYATUOYBQHMAD-UHFFFAOYSA-N
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Description

Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of tert-butylamine with a thiazole derivative. One common method is the reductive amination of 4-methyl-1,3-thiazole-5-carbaldehyde with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is unique due to the presence of both a thiazole ring and a tert-butyl group. This combination imparts specific chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine

InChI

InChI=1S/C9H16N2S/c1-7-8(12-6-10-7)5-11-9(2,3)4/h6,11H,5H2,1-4H3

InChI Key

DUYATUOYBQHMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(C)(C)C

Origin of Product

United States

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